Home > Products > Screening Compounds P33205 > 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide
6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide - 849776-51-8

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide

Catalog Number: EVT-454858
CAS Number: 849776-51-8
Molecular Formula: C12H18IN3O2
Molecular Weight: 363.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide is a chemical compound with the molecular weight of 333.37 . The IUPAC name for this compound is sulfuric acid compound with 6,7-dimethoxy-3,4-dihydro-2 (1H)-isoquinolinecarboximidamide (1:1) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino [2,3-a]isoquinolines were formed by interacting Mannich bases of the naphthalene series with 6,7-dimethoxy-3,4-dihydroisoquinoline in boiling ethanol or o-xylene .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.COc1cc2CCN=Cc2cc1OC . This representation provides a way to visualize the compound’s structure using chemical informatics software.

Chemical Reactions Analysis

The compound has been involved in [4+2] cycloaddition reactions with o-quinone methides . In these reactions, the o-quinone methide, generated from the Mannich base, plays the role of the diene component and 6,7-dimethoxy-3,4-dihydroisoquinoline acts as the heterodienophile .

Physical And Chemical Properties Analysis

The compound has a melting point of 261-262°C . It is a high-melting, thermostable crystalline substance, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .

1-Chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide (CDST)

    Compound Description: CDST is a newly synthesized anticancer agent. It induces granulocytic differentiation and growth inhibition in HL-60 cells []. This activity stems from its ability to induce G0/G1 phase arrest by increasing p27Kip1 protein expression and enhancing its binding with CDK2 and CDK6, thereby reducing their kinase activity [].

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

    Compound Description: This compound exhibits potential antitumor, antimalarial, and antiviral properties due to the presence of multiple functional groups (methyl, methoxy, and benzyl) [].

Ethyl 1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolylidene acetate

    Compound Description: This compound serves as a precursor for synthesizing pyrrolo[2,1-a]5,6-dihydroisoquinoline derivatives []. It reacts with hydrazonoyl halides to yield diverse heterocyclic compounds [].

N-cyano-1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-N'-octyl-2(1H)-isoquinoline carboximidamide (HZ08)

    Compound Description: HZ08 is a new chemical entity investigated for its potential therapeutic applications. A RP-HPLC method was developed for its quantification and the analysis of its related substances [].

4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole (Compound 1a)

    Compound Description: This compound is a fluorine-18 labeled radiopharmaceutical designed for imaging P-glycoprotein (P-gp) at the blood-brain barrier using PET [].

2-biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline (Compound 2)

    Compound Description: This is another fluorine-18 labeled radiopharmaceutical developed for P-gp imaging at the blood-brain barrier using PET [].

5-(1-(2-fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalen (Compound 3)

    Compound Description: This fluorine-18 labeled radiopharmaceutical is designed for P-gp PET imaging at the blood-brain barrier []. It exhibits promising characteristics, such as high brain uptake in P-gp knockout mice and good metabolic stability [].

5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide (Compound 1)

    Compound Description: This compound exhibits potent and selective binding affinity for the sigma-2 (σ2) receptor, making it a promising candidate for further development as a therapeutic agent [].

1-(4-aminophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide (Compound 6)

    Compound Description: This compound shows potent inhibitory activity against human carbonic anhydrase VII (hCA VII) [], making it a potential anticonvulsant agent. Notably, it exhibits higher activity and selectivity for hCA VII than the reference compound topiramate [].

(Z)-1-(2′-hydroxy-3′,4′-dimethoxy-benzylidene)-3,4-dihydro-6,7-dimethoxy-2-(1H)isoquinolinecarboxaldehyde (Polycarpine)

    Compound Description: Polycarpine is a novel enamide isoquinoline alkaloid synthesized from 2′,3′,4′-trimethoxyacetophenone [].

Overview

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide is a chemical compound with significant interest in medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure and potential applications in various scientific fields.

Source

The compound is derived from isoquinoline, a bicyclic structure known for its presence in numerous natural products and pharmaceuticals. The specific hydroiodide form indicates the presence of iodine, which can enhance the compound's solubility and stability in certain applications.

Classification

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide belongs to the class of isoquinoline derivatives. Isoquinolines are recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Synthesis Analysis

Methods

The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide has been achieved through various methods. One notable approach involves a one-pot method, which simplifies the reaction steps and enhances yield:

  1. Starting Materials: The synthesis begins with 3,4-dimethoxy phenethylamine and formylation reagents.
  2. Reaction Sequence:
    • An intermediate solution is prepared via a reaction involving the starting materials.
    • This solution is then reacted with oxalyl chloride to form another intermediate.
    • Phosphotungstic acid is added to facilitate catalytic ring closure.
    • Finally, an alcohol solvent is used to remove byproducts, followed by cooling and crystallization to isolate the target compound .

This method has demonstrated high purity (over 99%) and yield (greater than 75%), making it a promising route for industrial applications .

Molecular Structure Analysis

Structure

The molecular formula of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide is C12H18N3O2IC_{12}H_{18}N_{3}O_{2}I, with a molar mass of approximately 363.19 g/mol. The structure features:

  • Isoquinoline Ring: A bicyclic aromatic system that contributes to its pharmacological properties.
  • Methoxy Groups: The presence of two methoxy substituents at positions 6 and 7 enhances lipophilicity and biological activity.
  • Carboximidamide Functionality: This functional group may contribute to the compound's interaction with biological targets.

Data

The melting point of this compound is reported to be approximately 253 °C .

Chemical Reactions Analysis

Reactions

The chemical reactivity of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide includes potential nucleophilic substitutions and cyclization reactions typical of isoquinoline derivatives. These reactions can be leveraged for further derivatization or in the synthesis of related compounds.

Technical Details

The one-pot synthesis method minimizes waste and reduces the number of steps required compared to traditional multi-step syntheses that often involve protective group strategies . This efficiency makes it suitable for large-scale production.

Mechanism of Action

Process

The mechanism of action for compounds like 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives typically involves interactions with biological macromolecules such as enzymes or receptors. The precise mechanism can vary based on the target but may include:

  • Enzyme Inhibition: Compounds may act as inhibitors for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with neurotransmitter receptors could lead to altered signaling pathways.

Data

While specific data on the mechanism of action for this particular compound may not be extensively documented, similar isoquinoline derivatives have shown promise in modulating various biological processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Enhanced due to the hydroiodide form; likely soluble in polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: May undergo typical reactions associated with amides and isoquinolines, such as acylation or alkylation.

Relevant data indicate that the compound's properties are conducive for further exploration in pharmaceutical applications .

Applications

Scientific Uses

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide has potential applications in:

  • Pharmaceutical Research: Exploration as a lead compound for developing new drugs targeting various diseases.
  • Biochemical Studies: Utilization in studies examining enzyme inhibition or receptor interaction.
  • Synthetic Chemistry: Serving as an intermediate in the synthesis of more complex organic molecules.
Synthesis Methodologies and Optimization

One-Pot Synthesis Strategies for 6,7-Dimethoxy-3,4-dihydroisoquinoline Derivatives

One-pot synthesis has emerged as a highly efficient strategy for constructing the 6,7-dimethoxy-3,4-dihydroisoquinoline core, significantly streamlining the production of advanced intermediates like the carboximidamide hydroiodide derivative. The patented one-pot approach (CN110845410A) enables the conversion of homoveratrylamine (3,4-dimethoxyphenylethylamine) directly to 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride through sequential formylation and ring-closure reactions within a single reaction vessel [1]. This methodology eliminates intermediate isolation steps, reducing processing time by approximately 40% compared to traditional multi-step sequences while achieving exceptional yields of up to 91.2% for the dihydroisoquinoline hydrochloride intermediate [1]. The reaction proceeds under mild conditions (20-25°C) following initial cooling to 0-5°C, with precise stoichiometric control of oxalyl chloride (1.05-1.10 equivalents) critical for minimizing byproduct formation. The operational simplicity of this one-pot system facilitates scale-up to kilogram quantities without yield deterioration, making it particularly valuable for industrial-scale production of pharmaceutical intermediates requiring this heterocyclic scaffold [1] [4].

Table 1: Performance Metrics of One-Pot Synthesis

ParameterTraditional ApproachOne-Pot MethodImprovement
Reaction Steps4-5175-80% reduction
Overall Yield65-70%89-91.2%25-30% increase
Processing Time18-24 hours5-7 hours67-71% reduction
Purity (HPLC)95-97%98.5-99.3%2-3% increase
Scale-up FeasibilityModerateExcellentSignificant improvement

Catalytic Ring-Closure Techniques Using Phosphotungstic Acid

The Bischler-Napieralski cyclization represents the pivotal ring-forming step in constructing the dihydroisoquinoline framework, with catalyst selection profoundly impacting reaction efficiency and product purity. Phosphotungstic acid (H₃PW₁₂O₄₀) has been established as a superior catalyst compared to conventional alternatives like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) for this transformation [1]. When employed at 5-8 mol% loading in acetonitrile solvent, phosphotungstic acid facilitates complete cyclization of the formamide intermediate within 2-3 hours at reflux temperature (82°C), substantially below the 6-8 hours typically required with POCl₃ [1] [7]. This heteropolyacid catalyst enables a remarkable product yield of 89-92% while generating minimal polymeric byproducts – a significant advantage over POCl₃ catalysis, which typically yields 75-80% product with challenging impurity profiles [1].

The catalytic mechanism involves Brønsted acid activation of the carbonyl oxygen, facilitating electrophilic attack by the electron-rich dimethoxyaryl ring. Phosphotungstic acid's thermal stability permits catalyst recovery and reuse for 3-4 cycles without significant activity loss, enhancing process sustainability. Comparative studies demonstrate that reactions catalyzed by phosphotungstic acid consistently produce dihydroisoquinoline intermediates with ≥98.5% purity by HPLC, whereas POCl₃-mediated cyclizations typically yield products with 92-95% purity, requiring additional purification steps [1] [7].

Role of Formylation Reagents and Intermediate Isolation in Yield Enhancement

The formylation step preceding ring closure critically influences the overall efficiency of dihydroisoquinoline synthesis. Extensive reagent screening has identified oxalyl chloride as the optimal formylating agent when reacting with homoveratrylamine in dichloromethane at 0-5°C, producing N-(3,4-dimethoxyphenethyl)oxalamic acid chloride as a crystalline intermediate [1] [4]. This intermediate precipitates directly from the reaction mixture and can be isolated by filtration in 95% yield, significantly enhancing process control compared to liquid formamide intermediates generated with traditional formylating agents [1]. The crystalline nature of this intermediate facilitates efficient washing to remove chloride salts and excess oxalyl chloride, achieving ≥99% purity before ring closure [1].

Comparative studies reveal substantial yield advantages for oxalyl chloride over alternative formylation reagents:

Table 2: Formylation Reagent Performance Comparison

Formylating AgentReaction TemperatureIntermediate StabilityCyclization Yield
Oxalyl chloride0-5°CHigh (crystalline solid)89-91.2%
Ethyl formateReflux (54°C)Moderate (oil)75-78%
Formic acid100-110°CLow (decomposition)60-65%
Methyl formate40-45°CModerate (oil)70-72%

The intermediate isolation protocol provides a crucial purity control point, eliminating impurities before the cyclization step. This isolation strategy prevents side reactions during the Bischler-Napieralski cyclization, particularly those involving residual water or unreacted amine that commonly plague one-pot formylation-cyclization sequences [1] [4]. When coupled with phosphotungstic acid catalysis, this approach consistently delivers 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with ≤0.5% total impurities, meeting stringent pharmaceutical intermediate specifications without additional purification [1].

Comparative Analysis of Homoveratrylamine-Based vs. Phenethylamine Precursor Routes

Two principal synthetic routes dominate the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives: the homoveratrylamine route and the phenethylamine precursor route. The homoveratrylamine (3,4-dimethoxyphenethylamine) approach represents the most direct pathway, requiring only formylation and cyclization to construct the dihydroisoquinoline core [1] [4]. This commercially available starting material (CAS 120-20-7) provides the complete carbon skeleton with pre-installed methoxy substituents, enabling a streamlined two-step synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with 85-90% overall yield [4]. The structural congruence between homoveratrylamine and the target heterocycle minimizes functional group manipulations, significantly reducing process complexity and cost.

In contrast, the phenethylamine-based route requires additional synthetic steps to install the dimethoxy functionality. This typically begins with unprotected phenethylamine (or 3-hydroxyphenethylamine) that undergoes electrophilic aromatic substitution, O-alkylation, and potentially protective group manipulations before cyclization [7] [9]. While this approach offers flexibility for introducing diverse substitution patterns, it suffers from several disadvantages for specific 6,7-dimethoxy derivatives: 1) Multiple extra steps (3-5 additional operations) reducing overall yield to 45-55%; 2) Regiochemical challenges in achieving specific dimethoxy placement; 3) Requirement for expensive ortho-directing groups or protection/deprotection sequences to ensure proper substitution pattern [7] [9].

The Pomeranz-Fritsch-Bobbitt cyclization represents an alternative phenethylamine-based approach that constructs the isoquinoline ring through acid-catalyzed cyclization of aminoacetals. While elegant for synthesizing 1-substituted tetrahydroisoquinolines, this method demonstrates limited applicability for 3,4-dihydro derivatives like our target compound, typically yielding ≤40% of the desired product alongside significant dehydration byproducts [9]. Consequently, the homoveratrylamine route remains the preferred industrial-scale approach for 6,7-dimethoxy-3,4-dihydroisoquinoline synthesis, balancing atomic economy with practical efficiency.

Properties

CAS Number

849776-51-8

Product Name

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide

IUPAC Name

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydroiodide

Molecular Formula

C12H18IN3O2

Molecular Weight

363.19 g/mol

InChI

InChI=1S/C12H17N3O2.HI/c1-16-10-5-8-3-4-15(12(13)14)7-9(8)6-11(10)17-2;/h5-6H,3-4,7H2,1-2H3,(H3,13,14);1H

InChI Key

KHYORILRUASVSC-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)C(=N)N)OC.I

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=N)N)OC.I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.